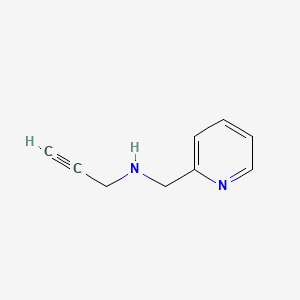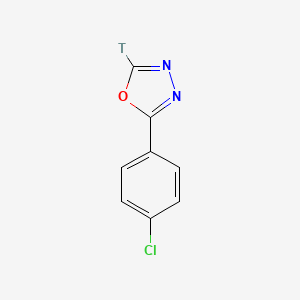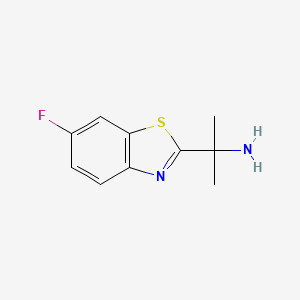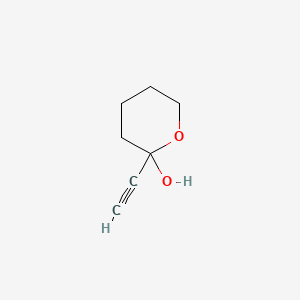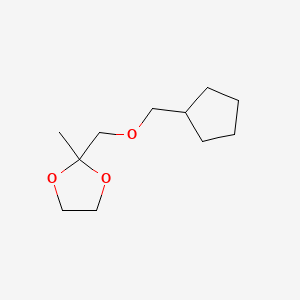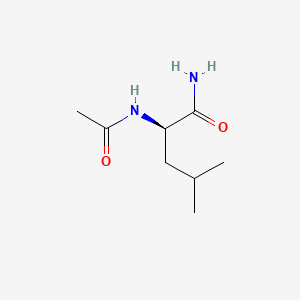
N-Acetyl-D-leucine amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-leucine amide is a derivative of the amino acid leucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the leucine molecule. The molecular formula of this compound is C8H16N2O2, and it has a molecular weight of 172.2248 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-leucine amide typically involves the acetylation of D-leucine. One common method is the reaction of D-leucine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymatic cascade systems have been developed for the synthesis of D-amino acids, including D-leucine, which can then be acetylated to produce this compound .
化学反应分析
Types of Reactions
N-Acetyl-D-leucine amide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield D-leucine and acetic acid.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Acylation reactions can be conducted using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: D-leucine and acetic acid.
Oxidation: Oxo derivatives of this compound.
Substitution: Various N-acyl-D-leucine amides depending on the acylating agent used.
科学研究应用
作用机制
The mechanism of action of N-Acetyl-D-leucine amide involves its interaction with specific transporters and metabolic pathways. Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). This change in transport mechanism allows this compound to bypass the rate-limiting step in leucine-mediated signaling and metabolic processes .
相似化合物的比较
Similar Compounds
N-Acetyl-L-leucine amide: The L-enantiomer of N-Acetyl-D-leucine amide, which has different pharmacokinetic properties and is used in similar therapeutic applications.
N-Acetyl-DL-leucine: A racemic mixture of the D- and L-enantiomers, which exhibits different pharmacological effects compared to the individual enantiomers.
N-Acetyl-L-alanine amide: Another acetylated amino acid derivative with similar chemical properties but different biological functions.
Uniqueness
This compound is unique due to its specific interaction with transporters and its potential therapeutic applications in neurological disorders. Its distinct pharmacokinetic properties and ability to bypass certain metabolic pathways make it a valuable compound for research and drug development .
属性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-4-methylpentanamide |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m1/s1 |
InChI 键 |
PHPXQAHAQREGGN-SSDOTTSWSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


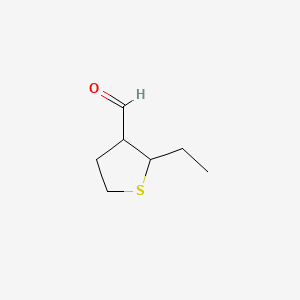
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
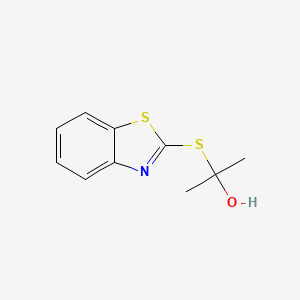
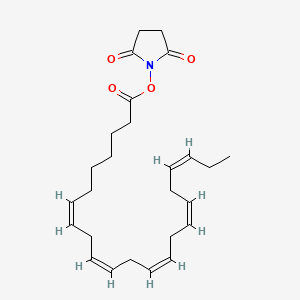
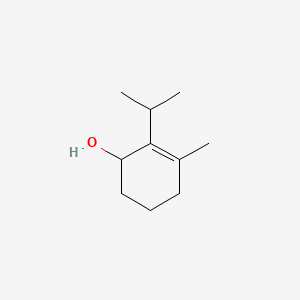
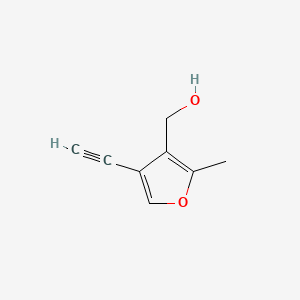
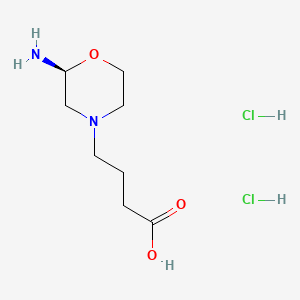
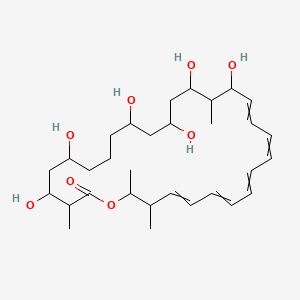
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
